molecular formula C14H19NO3S B5683698 2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione

2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione

Cat. No.: B5683698
M. Wt: 281.37 g/mol
InChI Key: FLGFDYWUCULTLM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione is a sulfur-containing organic compound featuring a morpholine ring linked to a 3,4-dimethoxyphenyl group via an ethanethione (C=S) backbone. This compound belongs to the class of thioketones, characterized by their reactive thione group, which influences both chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-morpholin-4-ylethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-16-12-4-3-11(9-13(12)17-2)10-14(19)15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGFDYWUCULTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=S)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione typically involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine and a thiolating agent. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from the combination of the morpholine ring, dimethoxyphenyl group, and thione functionality. Key structural analogs include:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Biological Activity/Properties References
2-(3,4-Dimethoxy-phenyl)-1-morpholin-4-yl-ethanethione Morpholine, 3,4-dimethoxyphenyl, C=S group Hypothesized antifungal/antimicrobial activity (based on analogs)
2-(4-Ethoxy-phenyl)-1-morpholin-4-yl-ethanethione Ethoxy substituent (vs. dimethoxy), C=S group Enhanced nucleophilic reactivity; potential antimicrobial applications
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazinone core, multiple methoxy groups Anticancer activity (specific cell lines)
3-Hydroxyflavone Flavone backbone, hydroxyl group Antioxidant, anticancer
Key Observations:
  • Thione vs. Ketone : The C=S group in the target compound may confer greater reactivity in nucleophilic substitutions compared to ketone-containing analogs (e.g., 3-hydroxyflavone), influencing both synthetic pathways and biological interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 2-(4-Ethoxy-phenyl)-1-morpholin-4-yl-ethanethione 3-Hydroxyflavone
Molecular Weight ~307.4 g/mol (C₁₅H₁₉NO₃S) ~293.4 g/mol (C₁₄H₁₇NO₂S) 238.2 g/mol
Solubility Moderate in DMSO, low in water Higher lipid solubility due to ethoxy group Low in water
Reactivity Prone to oxidation (C=S → C=O) Similar oxidation susceptibility Stable under physiological conditions
  • Hydrophobicity : The dimethoxy substituents may reduce water solubility compared to hydroxylated analogs like 3-hydroxyflavone but improve membrane permeability .
  • Stability : The thione group’s susceptibility to oxidation necessitates careful handling, contrasting with the stability of flavones .

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